molecular formula C15H11NO B15067900 1-(Benzo[f]quinolin-2-yl)ethanone CAS No. 28707-42-8

1-(Benzo[f]quinolin-2-yl)ethanone

Cat. No.: B15067900
CAS No.: 28707-42-8
M. Wt: 221.25 g/mol
InChI Key: DAHZLHKTRJVJPP-UHFFFAOYSA-N
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Description

1-(Benzo[f]quinolin-2-yl)ethanone is an organic compound with the molecular formula C15H11NO

Preparation Methods

The synthesis of 1-(Benzo[f]quinolin-2-yl)ethanone can be achieved through several routes. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the quinoline ring system . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Comparison with Similar Compounds

1-(Benzo[f]quinolin-2-yl)ethanone can be compared with other quinoline derivatives, such as:

  • 1,3-Diphenyl-benzo[f]quinoline
  • 1-Methyl-3-phenyl-benzo[f]quinoline
  • 3-(4-Dimethylamino)phenyl-benzo[f]quinoline

These compounds share a similar quinoline core structure but differ in their substituents, which can significantly influence their chemical properties and applications . The uniqueness of this compound lies in its specific functional groups and the resulting biological and chemical activities .

Properties

CAS No.

28707-42-8

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

1-benzo[f]quinolin-2-ylethanone

InChI

InChI=1S/C15H11NO/c1-10(17)12-8-14-13-5-3-2-4-11(13)6-7-15(14)16-9-12/h2-9H,1H3

InChI Key

DAHZLHKTRJVJPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)N=C1

Origin of Product

United States

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